An In-depth Technical Guide to the Photoredox Catalyst Ir[dF(Me)ppy]₂(dtbbpy)PF₆
An In-depth Technical Guide to the Photoredox Catalyst Ir[dF(Me)ppy]₂(dtbbpy)PF₆
This guide provides a comprehensive technical overview of the iridium-based photocatalyst, (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[2-(2',4'-difluorophenyl)-5-methylpyridine]iridium(III) Hexafluorophosphate, commonly abbreviated as Ir[dF(Me)ppy]₂(dtbbpy)PF₆. With the CAS number 1335047-34-1, this organometallic complex has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations through visible-light-mediated photoredox catalysis.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this photocatalyst in their work.
Introduction and Significance
Iridium(III) complexes are at the forefront of photoredox catalysis, a field that utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive intermediates under remarkably mild conditions. Ir[dF(Me)ppy]₂(dtbbpy)PF₆ belongs to a class of heteroleptic iridium(III) complexes renowned for their favorable combination of photophysical and electrochemical properties. These properties include strong absorption in the visible region, long-lived excited states, and tunable redox potentials, which collectively allow for the efficient and selective activation of a broad range of organic substrates.[2]
The strategic incorporation of fluorine atoms and methyl groups on the cyclometalating phenylpyridine (ppy) ligands, along with the sterically bulky tert-butyl groups on the bipyridine (bpy) ancillary ligand, imparts specific and advantageous characteristics to this catalyst. These modifications fine-tune its electronic properties and enhance its stability and solubility in common organic solvents. Consequently, Ir[dF(Me)ppy]₂(dtbbpy)PF₆ has proven to be a versatile catalyst for various challenging transformations, including hydroaminations and decarboxylative cross-coupling reactions.[3]
Molecular Structure and Physicochemical Properties
The core of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ consists of a central iridium(III) ion coordinated in a pseudo-octahedral geometry. Two bidentate 2-(2',4'-difluorophenyl)-5-methylpyridine ligands bind to the iridium center through a carbon-iridium and a nitrogen-iridium bond. The remaining two coordination sites are occupied by the nitrogen atoms of the 4,4'-di-tert-butyl-2,2'-bipyridine ligand. The hexafluorophosphate (PF₆⁻) anion serves as the counterion.
| Property | Value | Source |
| CAS Number | 1335047-34-1 | [1][4] |
| Molecular Formula | C₄₂H₄₀F₁₀IrN₄P | [1] |
| Molecular Weight | 1013.97 g/mol | [1] |
| Appearance | Yellow to orange powder | [5] |
| Storage | Store at 4°C, protect from light, under an inert atmosphere. | [1] |
Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is fundamentally dictated by its interaction with light and its ability to engage in electron transfer processes. The key photophysical and electrochemical parameters of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ are summarized below. Understanding these properties is crucial for designing efficient photocatalytic reactions and for predicting the feasibility of new transformations.
| Parameter | Value | Significance | Source |
| Photocatalyst Activation (λ) | ~450 nm | Wavelength for efficient photoexcitation into the excited state. | [3] |
| Triplet Energy (E(T₁)) | 62.9 kcal/mol | Energy of the active triplet excited state; crucial for energy transfer processes. | [5][6] |
| Excited-State Reduction Potential (E₁/₂(PC*/PC⁻)) | +0.99 V vs. SCE | Oxidizing power of the excited catalyst; its ability to accept an electron. | |
| Ground-State Reduction Potential (E₁/₂(PC/PC⁻)) | -1.41 V vs. SCE | Reducing power of the catalyst after accepting an electron; its ability to donate an electron. |
The absorption of blue light (~450 nm) promotes the catalyst to an excited state.[3] Through a rapid process called intersystem crossing, a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state is populated. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in single-electron transfer with a wide range of substrates.
Synthesis of Ir[dF(Me)ppy]₂(dtbbpy)PF₆
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Suzuki-Miyaura Cross-Coupling: Synthesis of the cyclometalating ligand, 2-(2,4-difluorophenyl)-5-methylpyridine, via a palladium-catalyzed cross-coupling of a substituted pyridine and a boronic acid.
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Formation of the Iridium Dimer: Reaction of the cyclometalating ligand with an iridium salt (e.g., IrCl₃·nH₂O) to form a chloro-bridged iridium dimer, [(dF(Me)ppy)₂Ir(μ-Cl)]₂.
-
Final Complexation: Reaction of the iridium dimer with the ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine, followed by a salt metathesis with a hexafluorophosphate source (e.g., NH₄PF₆ or KPF₆) to yield the final product.
Applications in Photoredox Catalysis: Mechanistic Insights and Protocols
Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is a versatile photocatalyst that facilitates a variety of important organic transformations.[3] Below, we detail its application in two key reaction classes, including a step-by-step experimental protocol for intermolecular hydroamination.
Intermolecular Hydroamination of Unactivated Olefins
The addition of an amine N-H bond across an unactivated carbon-carbon double bond is a highly desirable yet challenging transformation. Photoredox catalysis with Ir[dF(Me)ppy]₂(dtbbpy)PF₆ provides a powerful solution for achieving anti-Markovnikov hydroamination.
Mechanism: The catalytic cycle is initiated by the photoexcitation of the iridium complex. The excited state of the catalyst is a potent oxidant and can abstract an electron from a suitable thiol co-catalyst, generating a thiyl radical. This thiyl radical then acts as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from the amine to generate a nucleophilic aminyl radical. This radical adds to the unactivated olefin in an anti-Markovnikov fashion to produce a carbon-centered radical. This radical then abstracts a hydrogen atom from the thiol, regenerating the thiyl radical and furnishing the hydroaminated product.
Detailed Experimental Protocol: Intermolecular Hydroamination of 4-Methoxystyrene with Piperidine
This protocol is adapted from a practical example provided by Tokyo Chemical Industry Co., Ltd.[7]
-
Materials:
-
Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (10 mg, 0.0099 mmol, 2.0 mol%)
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2,4,6-Triisopropylbenzenethiol (0.060 g, 0.25 mmol, 0.5 eq)
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Piperidine (0.050 mL, 0.50 mmol, 1.0 eq)
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4-Methoxystyrene (0.10 mL, 0.75 mmol, 1.5 eq)
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Anhydrous Toluene (10 mL)
-
-
Apparatus:
-
Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
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Blue LED lamp(s)
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Cooling fan
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Nitrogen or Argon source
-
-
Procedure:
-
To the reaction vessel, add Ir[dF(Me)ppy]₂(dtbbpy)PF₆, 2,4,6-triisopropylbenzenethiol, piperidine, and 4-methoxystyrene.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel 2-3 cm from the blue LED lamps and begin stirring. Use a cooling fan to maintain the reaction at approximately room temperature.
-
Irradiate the reaction mixture for 12 hours, or until the starting amine is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Extract the organic layer with 1 M HCl (aq) (2 x 70 mL).
-
Wash the combined aqueous layers with diethyl ether (2 x 30 mL).
-
Neutralize the aqueous layer with 2 M NaOH (aq) to pH 7, followed by the addition of saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenethyl)piperidine.
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Decarboxylative Arylation
Ir[dF(Me)ppy]₂(dtbbpy)PF₆ and its analogues are also highly effective in dual catalytic systems, often paired with a nickel catalyst, for decarboxylative cross-coupling reactions.[6][8][9] This powerful strategy allows for the use of readily available carboxylic acids as radical precursors for the formation of C-C bonds.
Mechanism: In a typical Ir/Ni dual catalytic cycle, the excited iridium photocatalyst oxidizes the carboxylate (formed by the deprotonation of the carboxylic acid) to generate a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. This alkyl radical is then captured by a low-valent nickel complex. The resulting organonickel species undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active nickel catalyst. The iridium photocatalyst is returned to its ground state by a single-electron reduction, completing its catalytic cycle.
Conclusion
Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is a state-of-the-art photocatalyst with broad applicability in modern organic synthesis. Its well-defined photophysical and electrochemical properties, coupled with its robust nature, make it an excellent choice for a variety of photoredox-catalyzed reactions. The ability to generate reactive radical intermediates under mild, visible-light irradiation allows for the development of novel synthetic disconnections and the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering a valuable resource for researchers aiming to incorporate this powerful catalyst into their synthetic repertoire.
References
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(Ir[dF(Me)ppy]2(dtbbpy))PF6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 8, 2026, from [Link]
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Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77–92. Retrieved from [Link]
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Mechanistic studies. (A) UV/Vis absorption spectra. (B) Stern–Volmer... (n.d.). Retrieved January 8, 2026, from [Link]
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Cole, W. C., et al. (2022). A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 144(42), 19396–19403. Retrieved from [Link]
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Oderinde, M., et al. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. Retrieved from [Link]
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Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. Retrieved from [Link]
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Jensen, K. F., Robinson, J. R., et al. (n.d.). Supporting information Photoredox Iridium-Nickel Dual Catalyzed Decarboxylative Arylation Cross- Coupling: From Batch to Continu. Retrieved January 8, 2026, from [Link]
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Reisman, S. E., et al. (2022). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 144(32), 14514–14520. Retrieved from [Link]
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Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III) Hexafluorophosphate. (n.d.). Retrieved January 8, 2026, from [Link]
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[4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, 95%. (n.d.). Retrieved January 8, 2026, from [Link]
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Harriman, A., et al. (2021). Thermally activated delayed fluorescence in a deep red dinuclear iridium(iii) complex: a hidden mechanism for short luminescence lifetimes. Chemical Science, 12(3), 1059-1068. Retrieved from [Link]
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Barbero, N., et al. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Accounts of Chemical Research, 54(6), 1545–1555. Retrieved from [Link]
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Strieth-Kalthoff, F., et al. (2020). Method to Predict Reagents in Iridium-Based Photoredox Catalysis. ChemRxiv. Retrieved from [Link]
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Figure S6: UV-vis absorption spectra of [Ir{dF(CF 3 )ppy} 2... (n.d.). Retrieved January 8, 2026, from [Link]
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Slinker, J. D., et al. (2007). Accelerated Luminophore Discovery through Combinatorial Synthesis. Journal of the American Chemical Society, 129(32), 9942–9948. Retrieved from [Link]
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